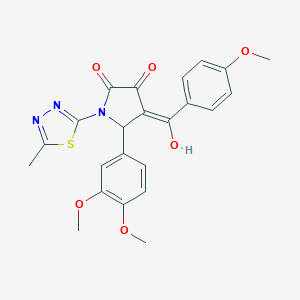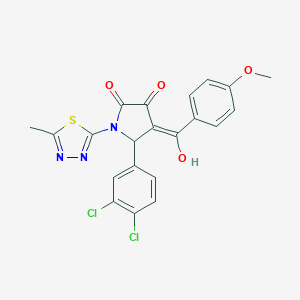![molecular formula C15H15N3OS B257713 N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that work by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function.
作用機序
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function. Specifically, JAK enzymes are involved in the signaling pathways that lead to the activation of immune cells such as T cells and B cells. By inhibiting the activity of JAK enzymes, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide can help to reduce the activity of these immune cells, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells such as T cells and B cells, which can be beneficial in the treatment of autoimmune diseases. Additionally, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can also be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, this compound has been shown to be effective in reducing the activity of immune cells and pro-inflammatory cytokines, which can be beneficial in a variety of experimental settings.
One of the main limitations of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it is a JAK inhibitor, which means that it can have off-target effects on other signaling pathways. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide. One area of research is in the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other signaling pathways. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, particularly in the treatment of autoimmune diseases. Finally, research is needed to explore the potential applications of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in other areas of research, such as cancer immunotherapy and infectious disease.
合成法
The synthesis of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide involves several steps. The starting material is 4-methylacetophenone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with cyanomethyl bromide to form N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide.
科学的研究の応用
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, as JAK inhibitors have been shown to have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
特性
製品名 |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
|---|---|
分子式 |
C15H15N3OS |
分子量 |
285.4 g/mol |
IUPAC名 |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-3-12(19)17-15-14(18-13(20-15)8-9-16)11-6-4-10(2)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,19) |
InChIキー |
NRSSHJIBOJVVSP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
正規SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

